molecular formula C6H8O2 B13607272 2-Methylcyclobut-1-ene-1-carboxylic acid

2-Methylcyclobut-1-ene-1-carboxylic acid

Cat. No.: B13607272
M. Wt: 112.13 g/mol
InChI Key: JPSQOKMURYHGDA-UHFFFAOYSA-N
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Description

2-Methylcyclobut-1-ene-1-carboxylic acid is a strained cyclic carboxylic acid featuring a four-membered cyclobutene ring substituted with a methyl group at position 2 and a carboxylic acid moiety at position 1. Cyclobutene rings are inherently strained due to their small size, which often enhances reactivity, while the carboxylic acid group contributes to acidity and hydrogen-bonding capabilities .

Properties

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

2-methylcyclobutene-1-carboxylic acid

InChI

InChI=1S/C6H8O2/c1-4-2-3-5(4)6(7)8/h2-3H2,1H3,(H,7,8)

InChI Key

JPSQOKMURYHGDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylcyclobut-1-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the cyclization of 2-methyl-1,3-butadiene with maleic anhydride followed by hydrolysis can yield the desired compound. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of 2-Methylcyclobut-1-ene-1-carboxylic acid may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The process is designed to maximize efficiency and minimize by-products. Advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclobut-1-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under specific conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methylcyclobut-1-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methylcyclobut-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Compounds for Comparison:

3,3-Dimethylcyclobut-1-enecarboxylic acid (CAS 33786-47-9): A cyclobutene derivative with two methyl groups at position 3 and a carboxylic acid at position 1.

2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8): A six-membered aromatic pyrimidine ring substituted with chlorine and methyl groups, along with a carboxylic acid.

Property 2-Methylcyclobut-1-ene-1-carboxylic Acid 3,3-Dimethylcyclobut-1-enecarboxylic Acid 2-Chloro-6-methylpyrimidine-4-carboxylic Acid
Ring System Cyclobutene (4-membered) Cyclobutene (4-membered) Pyrimidine (6-membered aromatic)
Substituents Methyl (C2), carboxylic acid (C1) Two methyl (C3), carboxylic acid (C1) Chlorine (C2), methyl (C6), carboxylic acid (C4)
Ring Strain High Moderate (stabilized by dimethyl groups) Negligible (aromatic stabilization)
Reactivity Likely high due to ring strain Reduced compared to target compound Lower (aromatic ring resists ring-opening)
Acidity (pKa) Estimated ~3-4 (similar to cyclopropane carboxylic acids) ~3.5-4.5 ~2.5-3.5 (electron-withdrawing Cl increases acidity)

Research Findings and Limitations

  • Reactivity Trends : Cyclobutene carboxylic acids exhibit higher reactivity than pyrimidine analogs but lack the latter’s versatility in drug design.
  • Data Gaps : Direct experimental data on 2-methylcyclobut-1-ene-1-carboxylic acid is scarce, necessitating extrapolation from structural analogs. Computational studies (e.g., DFT calculations) could further clarify its electronic properties.
  • Safety Considerations : The methyl substituent in the target compound may alter toxicity profiles compared to dimethyl or chloro-substituted analogs, warranting dedicated toxicological studies.

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